2-Phenyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine synthesis protocol
2-Phenyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine synthesis protocol
An In-Depth Technical Guide to the Synthesis of 2-Phenyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine
Introduction
The thieno[3,4-c]pyrazole scaffold is a privileged heterocyclic system in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and antithrombotic properties.[1][2] The title compound, 2-Phenyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine, is a key intermediate and a representative member of this class. Its structure features a fused bicyclic system combining a thiophene and a pyrazole ring, offering a unique three-dimensional architecture for interaction with biological targets.
This guide provides a comprehensive, technically detailed protocol for the synthesis of 2-Phenyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine. As senior application scientists, our focus is not merely on the procedural steps but on the underlying chemical principles, the rationale for experimental choices, and the methods for ensuring the integrity of the final product. The protocol described herein is a robust, one-pot procedure known for its efficiency and high degree of regioselectivity.[1]
Overall Synthetic Strategy
The core of this synthesis is a regioselective condensation and cyclization reaction. The strategy involves the reaction of an appropriate aryl hydrazine with a functionalized thiophene precursor. Specifically, we will utilize phenylhydrazine hydrochloride and 4-cyano-3-oxotetrahydrothiophene. The latter is a key building block that contains both the electrophilic ketone and nitrile functionalities required for the sequential formation of the pyrazole ring.
The reaction proceeds via the initial formation of a hydrazone, followed by an intramolecular nucleophilic attack of the secondary amine onto the nitrile group, leading to the desired fused heterocyclic system. This approach is highly effective, affording the target 3-aminothieno[3,4-c]pyrazole in good yields.[1]
Detailed Experimental Protocol
This protocol is adapted from a well-established, one-pot synthesis of 2-aryl-3-aminothieno[3,4-c]pyrazoles.[1]
Reagents and Materials
| Reagent/Material | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Notes |
| 4-Cyano-3-oxotetrahydrothiophene | 93087-37-7 | C₅H₅NOS | 127.16 | Starting material. Purity >97%. |
| Phenylhydrazine hydrochloride | 59-88-1 | C₆H₉ClN₂ | 144.61 | Reagent. Purity >98%. |
| Ethanol (Absolute) | 64-17-5 | C₂H₆O | 46.07 | Reaction solvent. Anhydrous grade. |
| Deionized Water | 7732-18-5 | H₂O | 18.02 | Used for recrystallization. |
Step-by-Step Procedure
The following workflow outlines the key stages of the synthesis, from reaction setup to product isolation.
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 4-cyano-3-oxotetrahydrothiophene (1.0 eq) and phenylhydrazine hydrochloride (1.1 eq) in absolute ethanol (approx. 10-15 mL per gram of thiophene).
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Reaction Execution: Heat the stirred suspension to reflux. The solids should dissolve as the reaction proceeds. Maintain the reflux for 4 to 6 hours.
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Reaction Monitoring: The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC), observing the consumption of the starting materials.
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Product Isolation: Upon completion, allow the reaction mixture to cool to room temperature, during which the product may begin to precipitate. Further cool the flask in an ice-water bath for 30 minutes to maximize crystallization.
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Filtration and Washing: Collect the precipitated solid by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove any soluble impurities.
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Purification: For higher purity, the crude product should be recrystallized. A suitable solvent system is a mixture of ethanol and water.[1] Dissolve the solid in a minimal amount of hot ethanol and add hot water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
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Drying: Collect the purified crystals by vacuum filtration and dry them under vacuum to a constant weight. The expected yield is typically in the range of 85-95%.[1]
Mechanism and Scientific Rationale
The high efficiency and regioselectivity of this reaction are rooted in a well-defined chemical mechanism. Pyrazole synthesis often involves the condensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent.[3][4] In this case, the 3-oxo-4-cyano functionality on the tetrahydrothiophene ring serves as the 1,3-dicarbonyl surrogate.
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Hydrazone Formation: The reaction initiates with the nucleophilic attack of the primary amine of phenylhydrazine onto the carbonyl carbon (C3) of the thiophene ring. This is followed by dehydration to form a phenylhydrazone intermediate.
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Intramolecular Cyclization: The crucial ring-forming step involves the nucleophilic nitrogen of the hydrazone attacking the electrophilic carbon of the nitrile group. This Thorpe-Ziegler type cyclization is highly favorable and leads to the formation of the five-membered pyrazole ring.
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Tautomerization: The resulting imine intermediate rapidly tautomerizes to the more stable aromatic 3-amino-pyrazole system, which constitutes the final product.
The regioselectivity is controlled by the initial condensation step; the more nucleophilic primary amine of phenylhydrazine preferentially attacks the more electrophilic ketone over the nitrile.
Product Characterization and Validation
To confirm the identity and purity of the synthesized 2-Phenyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine, a suite of standard analytical techniques should be employed.
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Melting Point (MP): A sharp melting point is indicative of high purity.
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¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic signals for the phenyl protons, the protons of the dihydrothiophene ring (typically two singlets or a complex multiplet for the CH₂ groups), and a broad singlet for the NH₂ protons.
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¹³C NMR Spectroscopy: The carbon spectrum will confirm the number of unique carbon environments, including signals for the aromatic carbons of the phenyl ring and the fused heterocyclic core.
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Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the elemental composition (C₁₁H₁₁N₃S). High-resolution mass spectrometry (HRMS) can be used for exact mass determination.
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Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching for the primary amine, C=N and C=C stretching for the aromatic rings, and C-S stretching for the thiophene ring.
Safety and Handling
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Phenylhydrazine hydrochloride is toxic and a suspected carcinogen. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, within a chemical fume hood.
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Ethanol is a flammable liquid. All heating should be performed using a heating mantle or an oil bath, with no open flames nearby.
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Standard laboratory safety practices should be followed throughout the procedure.
Conclusion
The protocol detailed in this guide describes a highly efficient, regioselective, and reliable one-pot synthesis of 2-Phenyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine.[1] The procedure leverages the reaction between 4-cyano-3-oxotetrahydrothiophene and phenylhydrazine hydrochloride in refluxing ethanol. By understanding the underlying mechanism and adhering to the detailed experimental and safety procedures, researchers can confidently prepare this valuable heterocyclic compound for applications in drug discovery and development.
References
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Dal Piaz, V., Ciciani, G., & Giovannoni, M. P. (1992). 4H-thieno[3,4-c]pyrazole derivatives with antiinflammatory, analgesic, antipyretic and platelet antiaggregating activities. Il Farmaco, 47(12), 1495-1511. [Link]
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Williams, R. P., Bauer, V. J., & Safir, S. R. (1972). Synthesis, alkylation, and oxidation of thieno[3,4-c]- and -[3,2-c]pyrazoles. Journal of Medicinal Chemistry, 15(8), 849-852. [Link]
-
Yan, W., et al. (2022). Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1625-1640. [Link]
-
Fadda, A. A., & El-Mekabaty, A. (2018). Efficient synthesis, reactions and spectral characterization of pyrazolo[4′,3′:4,5]thieno[3,2-d] pyrimidines and related heterocycles. Journal of the Chinese Chemical Society, 65(11), 1308-1316. [Link]
-
Portilla, J., et al. (2010). Recent advances in the synthesis of new pyrazole derivatives. Ciencia en Desarrollo, 2(1), 194-213. [Link]
-
Sanna, M., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3737. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
Sources
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. 4H-thieno[3,4-c]pyrazole derivatives with antiinflammatory, analgesic, antipyretic and platelet antiaggregating activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. societachimica.it [societachimica.it]
- 4. Pyrazole synthesis [organic-chemistry.org]
